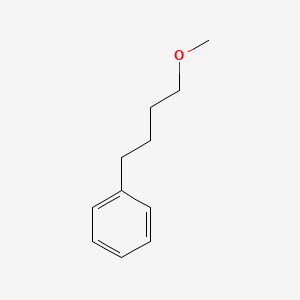

(4-Methoxybutyl)benzene

Description

(4-Methoxybutyl)benzene is an aromatic hydrocarbon derivative featuring a methoxy-substituted butyl chain attached to a benzene ring. Its structure combines the electronic effects of the methoxy group (–OCH₃) with the hydrophobic butyl chain, making it relevant in organic synthesis, material science, and pharmaceutical intermediates. Instead, analogous compounds and their properties can be inferred from studies on benzene derivatives and related systems .

Properties

CAS No. |

10473-01-5 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

4-methoxybutylbenzene |

InChI |

InChI=1S/C11H16O/c1-12-10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |

InChI Key |

MHSODUBDFPJKSL-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybutyl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 4-methoxybutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The crude product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybutyl)benzene undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: 4-Methoxybutylcyclohexane.

Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

(4-Methoxybutyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying the effects of alkyl substitution on benzene derivatives.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Methoxybutyl)benzene involves its interaction with various molecular targets The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on benzene derivatives and their electronic/chemical behavior under electron-stimulated desorption (ESD) and adsorption on metal surfaces.

2.1 Benzene and Alkylated Benzene Derivatives

Benzene (C₆H₆):

- Electronic Properties: Benzene's condensed-phase behavior on Pt substrates shows distinct ion desorption mechanisms (e.g., DEA, DD, DI) under electron impact. Parent cations (C₆H₆⁺) are suppressed in condensed phases compared to gas phases due to image-charge interactions and secondary electron neutralization .

- Fragmentation: Lighter fragments (e.g., H⁺, CH₃⁺) dominate ESD yields in condensed benzene, while heavier fragments (C₅Hₙ⁺) are rare .

- Comparison: (4-Methoxybutyl)benzene’s methoxy and butyl substituents would likely alter fragmentation pathways by stabilizing certain intermediates or enhancing steric effects during dissociation.

- Ethylbenzene (C₆H₅CH₂CH₃): Reactivity: Ethylbenzene is a key intermediate in styrene production via alkylation. Its electron scattering cross-sections and adsorption on Pt differ from benzene due to the ethyl group’s inductive effects .

2.2 Methoxy-Substituted Benzene Derivatives

Anisole (C₆H₅OCH₃):

- Adsorption Behavior: Methoxy groups alter benzene’s adsorption on Pt surfaces, favoring flat-lying geometries due to O–Pt interactions. This contrasts with benzene’s tilted adsorption .

- ESD Mechanisms: Methoxy substituents may enhance DEA pathways by stabilizing transient negative ions (TNIs), increasing anion desorption yields (e.g., O⁻, CH₃O⁻) .

- Comparison: this compound’s extended alkyl chain would reduce surface interaction strength compared to anisole, shifting desorption thresholds and fragment masses.

1-Bromo-4-(methoxymethyl)benzene:

- Synthetic Utility: This compound’s bromine and methoxymethyl groups enable cross-coupling reactions. Its ESD behavior (if studied) would likely show Br⁻ desorption via DEA, similar to halobenzenes .

- Comparison: this compound lacks halogens, so its fragmentation would prioritize C–O or C–C bond cleavage over halogen loss.

Key Research Findings and Data

While direct data on this compound are absent, insights from analogous systems include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.